molecular formula C12H12N2O2 B1493714 6-(2-Ethoxyphenyl)pyrimidin-4-ol CAS No. 1696565-55-5

6-(2-Ethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1493714
CAS No.: 1696565-55-5
M. Wt: 216.24 g/mol
InChI Key: NXTPFJDLWOEYPG-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)pyrimidin-4-ol (CAS 1696565-55-5) is a high-value chemical scaffold based on the 6-phenylpyrimidin-4-one core, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly for investigating allosteric modulation and kinase inhibition. Researchers value this scaffold for its potential in pioneering new treatment pathways for complex disorders. In neuroscience, the 6-phenylpyrimidin-4-one scaffold is a prominent structure for developing positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting this receptor is a promising strategy for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, offering a potential path to enhanced receptor subtype selectivity and reduced peripheral side effects compared to orthosteric ligands . The pendant 2-ethoxyphenyl group on the pyrimidine core is a critical structural feature that influences both allosteric binding affinity and functional efficacy . In oncology research, structurally analogous pyrimidine derivatives demonstrate potent activity as inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) . These small-molecule tyrosine kinase inhibitors (TKIs) are designed to occupy the adenine binding region of the kinase, with specific aryl substitutions, such as the ethoxyphenyl group, playing a crucial role in interacting with the hydrophobic regions of the ATP-binding site . The pyrimidine nucleus itself is a privileged pharmacophore in drug discovery, found in nucleic acids and numerous bioactive molecules, underpinning its broad relevance across multiple disease areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-12(15)14-8-13-10/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPFJDLWOEYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Ethoxyphenyl)pyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H13N3O
CAS Number: 1696565-55-5

The compound features a pyrimidine core substituted with a 2-ethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
    • A comparative study highlighted its efficacy against ovarian cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in suppressing pro-inflammatory cytokines and COX-2 activity. These findings suggest that it could be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties
    • Preliminary tests indicate that this compound possesses antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antibiotics .
  • Neuroprotective Potential
    • Recent studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and apoptosis in neuronal cells, indicating potential applications in treating conditions like Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction: It could interact with specific receptors or pathways relevant to cancer growth and inflammatory responses.
  • Oxidative Stress Modulation: By reducing oxidative stress markers, it may protect cells from damage associated with various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
AnticancerShowed significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values <10 µM.
Anti-inflammatoryReduced COX-2 activity significantly compared to standard anti-inflammatory drugs.
AntimicrobialEffective against multiple bacterial strains with MIC values ranging from 8 to 32 µg/mL.
NeuroprotectionDemonstrated reduced apoptosis in neuronal cell cultures under oxidative stress conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 6-(2-ethoxyphenyl)pyrimidin-4-ol is its potential as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. For instance, a series of 4,6-diaryl pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines, showing promising results with GI50 values indicating strong efficacy .

Mechanism of Action
The compound's mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling. In particular, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl2 .

Biological Applications

Antimicrobial Properties
this compound has been investigated for its antimicrobial activity. Various studies have highlighted the compound's effectiveness against a range of bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to this compound have shown significant inhibition of COX enzymes, which play a pivotal role in inflammation . This suggests potential applications in treating inflammatory diseases.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its structure allows for various modifications, making it valuable in drug discovery and development processes.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through RTK inhibition.
Antiproliferative AgentsIdentified dual inhibitors targeting EGFR/VEGFR with low GI50 values (22-33 nM).
Anti-inflammatory EffectsShowed COX-2 inhibition comparable to standard drugs like celecoxib (IC50 = 0.04 μmol).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 6-(2-Ethoxyphenyl)pyrimidin-4-ol
Compound Name Substituents Key Applications/Findings References
This compound 6-(2-Ethoxyphenyl), 4-OH Hypothesized agrochemical/pharmacological use
6-(4-Methoxyphenyl)pyrimidin-4-ol 6-(4-Methoxyphenyl), 4-OH Laboratory use; purity: 95%
2-Methyl-6-phenyl-pyrimidin-4-ol 2-Methyl, 6-Phenyl, 4-OH Studied for HPLC separation efficiency
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol 6-(Methoxymethyl), 2-Phenyl, 4-OH Limited safety data; requires cautious handling
KP-172 (17b) 6-(Pyridin-4-yl), 2-(piperidin-3-yl), 4-OH Vitamin D receptor agonist candidate
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 6-(Chloromethyl), 2-Phenyl, 4-OH Reactive intermediate; potential toxicity

Key Comparative Insights

Substituent Position and Bioactivity
  • Ethoxy vs. Methoxy Groups : The ethoxy group in this compound is bulkier and more lipophilic than the methoxy group in 6-(4-Methoxyphenyl)pyrimidin-4-ol . This could enhance membrane permeability in biological systems but may reduce solubility.
  • Ortho vs.
Pharmacological Potential
  • KP-172, a structurally complex analog, highlights the importance of pyrimidin-4-ol scaffolds in drug discovery. Its piperidinyl and pyridinyl substituents enable selective receptor modulation, suggesting that this compound could be tailored for similar therapeutic targets .
Physicochemical Properties
  • HPLC Behavior: The separation of 2-methyl-6-phenyl-pyrimidin-4-ol and its brominated derivative via HPLC (45:55 methanol:water) indicates that substituents like bromine increase polarity, affecting retention times . The ethoxy group in the target compound may similarly influence chromatographic profiles.
  • Reactivity : The chloromethyl group in 6-(Chloromethyl)-2-phenylpyrimidin-4-ol introduces higher reactivity compared to ethoxy or methoxy groups, necessitating careful handling .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(2-ethoxyphenyl)pyrimidin-4-ol typically involves:

  • Formation of an O-ethylisourea intermediate.
  • Condensation with malonic acid derivatives to form the pyrimidine ring.
  • Subsequent functionalization to introduce the 2-ethoxyphenyl substituent at the 6-position.
  • Isolation and purification of the final this compound compound.

The synthetic routes emphasize economical and ecologically feasible conditions, often avoiding isolation of intermediates to improve yield and purity.

Preparation of 2-Ethoxy-4,6-dihydroxypyrimidine Intermediates

A key precursor in the synthesis is 2-ethoxy-4,6-dihydroxypyrimidine or its salts, which can be prepared via a three-step process:

  • Step (a): Formation of O-ethylisourea or its salt by reacting cyanamide with ethanol in the presence of mineral acid (e.g., hydrochloric acid) or strong organic acid. This reaction can be conducted in situ without isolating intermediates, enhancing process efficiency.

  • Step (b): Condensation of the O-ethylisourea salt with malonic acid dialkyl ester (e.g., dimethyl malonate) in the presence of a methoxide base (commonly sodium methoxide) in methanol solvent at temperatures below 30°C. This step yields the salt of 2-ethoxy-4,6-dihydroxypyrimidine.

  • Step (c): Acidification of the salt to release free 2-ethoxy-4,6-dihydroxypyrimidine, typically by adjusting the pH to 3.5–5.5 using mineral acids such as hydrochloric acid or organic acids like acetic acid. The product precipitates as a crystalline solid, which is then filtered, washed, and dried.

This process is notable for producing high yields with minimal by-products and allows direct use of the O-ethylisourea intermediate in solution form without purification. Recrystallization from ethanol/water and drying over phosphorus pentoxide under vacuum afford the pure compound.

One-Pot Synthesis of 6-Arylpyrimidin-4-ol Derivatives

An alternative approach involves a one-pot synthesis method developed for 6-arylpyrimidin-4-ol compounds, which can be adapted for this compound:

  • Reacting alkyl 3-oxo-3-arylpropanoate (bearing the 2-ethoxyphenyl group) with formamide and ammonium acetate at elevated temperatures.

This method is advantageous due to its simplicity, avoiding isolation of intermediates, and providing efficient formation of the pyrimidine ring system with the desired aryl substitution at position 6.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
(a) Formation of O-ethylisourea Cyanamide + ethanol + mineral acid (HCl) Ambient to 75°C Ethanol Exothermic reaction; in situ preparation preferred
(b) Condensation O-ethylisourea salt + dimethyl malonate + sodium methoxide 0–30°C Methanol High yield, low by-products
(c) Acidification Acid (HCl or acetic acid) 10–15°C Water pH adjusted to 3.5–5.5; crystallization occurs
One-pot synthesis Alkyl 3-oxo-3-arylpropanoate + formamide + ammonium acetate Elevated temperature (not specified) Not specified Efficient for 6-arylpyrimidin-4-ol derivatives

Purification and Characterization

  • The crystalline 2-ethoxy-4,6-dihydroxypyrimidine is washed free of salts with water and dried under vacuum at approximately 75°C.
  • Elemental analysis and recrystallization ensure high purity.
  • Single-crystal X-ray diffraction and NMR spectroscopy are typically used for structure confirmation in related pyrimidine derivatives.

Additional Synthetic Routes and Analogous Preparations

Other methods reported for pyrimidine derivatives involve:

  • Cyclization reactions using aldehydes, ketones, and active methylene compounds with ammonium acetate in refluxing solvents such as n-butanol, sometimes assisted by microwave irradiation to reduce reaction times.
  • Sulfonylation of pyrimidin-4-ol derivatives to produce sulfonate esters, which may be relevant for functionalizing the pyrimidine core.

While these methods are more general for pyrimidine derivatives, they provide insights into potential functionalization strategies for this compound.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations
Three-step synthesis via O-ethylisourea (a) O-ethylisourea formation, (b) condensation with malonate, (c) acidification High yield, scalable, eco-friendly, minimal purification Requires careful pH control and temperature management
One-pot reaction with alkyl 3-oxo-3-arylpropanoate Direct cyclization with formamide and ammonium acetate Simplified process, avoids intermediate isolation Specific to aryl-substituted derivatives; temperature control critical
Sulfonation of pyrimidin-4-ol derivatives Post-synthesis functionalization Enables further derivatization Not a direct synthesis of target compound

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(2-Ethoxyphenyl)pyrimidin-4-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrrolopyrimidine derivatives with ethoxyphenyl groups are synthesized via multi-step reactions starting from chlorinated intermediates. Key steps include:
  • Reagent Selection : Use of cesium carbonate as a base and iodomethane for methylation (e.g., in generating 7-methyl derivatives) .
  • Purification : Silica gel column chromatography is widely employed, achieving high purity (e.g., 91–97% yields) .
  • Reaction Time : Extended reaction times (e.g., 28 hours) under reflux conditions ensure completion .
    Table 1 : Representative Synthetic Conditions
Starting MaterialReagentsReaction TimeYieldPurity
4-Chloro-pyrrolopyrimidineCs₂CO₃, CH₃I24–28 hrs90–97%>95%

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key features include:
  • Aromatic Signals : Protons on the ethoxyphenyl group appear as doublets in the δ 7.3–8.0 ppm range (e.g., J = 8.4–8.9 Hz for ortho-coupled protons) .
  • Hydroxyl Group : The pyrimidin-4-ol -OH proton may resonate as a singlet near δ 11.8–12.0 ppm, though it can be exchange-broadened or absent in DMSO-d₆ .
  • Ethoxy Group : The -OCH₂CH₃ moiety shows a quartet at δ 1.3–1.5 ppm (CH₃) and a triplet at δ 3.8–4.0 ppm (CH₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example:
  • Data Collection : High-resolution data (≤ 0.8 Å) at low temperatures (e.g., 100 K) minimize thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., O–H···N interactions in pyrimidin-4-ol) .
  • Validation : The CIF file is cross-checked with PLATON or Mercury to confirm absence of twinning or disorder .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., EGFR kinase) to assess binding affinity. The ethoxyphenyl group may occupy hydrophobic pockets .
  • QSAR Modeling : Descriptors like logP, polar surface area, and H-bond donors are correlated with bioactivity (e.g., IC₅₀ values) using partial least squares regression .
  • ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetics (e.g., CYP450 inhibition risk due to ethoxy groups) .

Q. How do structural modifications influence the metabolic stability of this compound?

  • Methodological Answer :
  • Oxidative Metabolism : Ethoxy groups are prone to CYP450-mediated O-dealkylation. Replacing the ethoxy with a methoxy or fluorine reduces this liability .
  • Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways in hepatocyte incubations .
  • Stability Assays : Incubation in human liver microsomes (HLM) with NADPH quantifies half-life (t₁/₂). Derivatives with t₁/₂ > 60 minutes are prioritized .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidin-4-ol derivatives?

  • Methodological Answer :
  • Variable Factors : Differences in reagent purity, solvent drying, or inert atmosphere (N₂/Ar) can alter yields. Reproduce reactions using strictly anhydrous conditions .
  • Analytical Validation : Use HPLC-MS to confirm product identity and quantify impurities. For example, residual starting material may inflate yields in NMR-based estimates .

Method Optimization

Q. What advanced chromatographic techniques improve the separation of this compound from byproducts?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30% → 80% ACN in 20 mins) achieve baseline separation. Monitor at λ = 254 nm .
  • Prep-SFC : Supercritical fluid chromatography (CO₂/MeOH) resolves enantiomers if chiral centers are present .

Biological Activity Profiling

Q. Which in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Target Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ADP-Glo™ detection .
  • Apoptosis : Flow cytometry with Annexin V/PI staining confirms mechanism .

Structural Analysis Tools

Q. How does IR spectroscopy complement NMR in characterizing this compound?

  • Methodological Answer :
  • Functional Groups : IR peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O–H stretch) confirm pyrimidin-4-ol tautomers .
  • Hydrogen Bonding : Broad bands at 2500–3000 cm⁻¹ indicate intermolecular O–H···N interactions .

Patented Methodologies

Q. What patented synthetic routes exist for this compound analogs?

  • Methodological Answer :
  • EP 03001983.0 : Describes alkoxylation of trifluoromethylpyrimidines using NaH/ROH in THF at 60°C .
  • Scale-Up : Pilot-scale reactions (≥1 kg) employ continuous flow reactors to enhance safety and reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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